N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a complex organic compound characterized by the presence of bromophenyl, sulfanyl, ethyl, and trichlorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to phenyl.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its sulfanyl and bromophenyl groups, potentially disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Similar in structure but contains a valine residue.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Contains an oxazole ring instead of the trichlorobenzenesulfonamide group.
Uniqueness
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is unique due to its combination of bromophenyl, sulfanyl, and trichlorobenzenesulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2,3,4-trichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRLNADHBRMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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